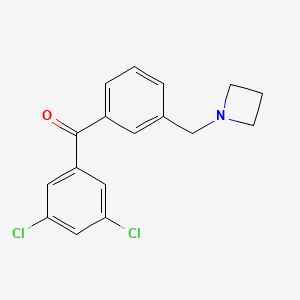

3'-Azetidinomethyl-3,5-dichlorobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azetidinomethyl benzophenones, such as the compounds discussed in the provided papers, are a class of organic molecules that are characterized by the presence of an azetidine ring, a type of four-membered nitrogen-containing ring, attached to a benzophenone moiety. These compounds are of interest due to their potential biological activities and their use in various chemical reactions.

Synthesis Analysis

The synthesis of azetidin-2-one derivatives is often achieved through the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of triethylamine, as described in the synthesis of 3-chloro-4-(substituted phenyl)-1-{[2-oxo-2-(5-phenyl-1Htetrazol1-yl) ethyl] amino} azetidin-2-one . Similarly, N-3-Chloro-4-[2′-hydroxy-5′-(phenylazo)phenyl]azetidin-2-ones are prepared via the reaction of imine derivatives with ketenes generated by the reaction of chloroacetylchloride with triethylamine .

Molecular Structure Analysis

The molecular structure of azetidin-2-ones can be crucial for their biological activity. For instance, X-ray crystallography studies have indicated the importance of the torsional angle between phenyl rings in 3-phenoxy-1,4-diarylazetidin-2-ones for potent antiproliferative activity . The trans configuration between the 3-phenoxy and 4-phenyl rings is generally optimal for such activity.

Chemical Reactions Analysis

Azetidin-2-ones can participate in various chemical reactions. For example, 5,5'-Dimethyl-3,3'-azoisoxazole has been used as a heterogeneous azo reagent for the selective esterification of primary and secondary benzylic alcohols and phenols under Mitsunobu conditions . Additionally, 3-(chloromethyl)azetidin-2-ones can undergo a novel rearrangement reaction to form azetidine-3-carboxylic acid esters when treated with alkoxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-ones are influenced by their molecular structure. The presence of substituents on the azetidine ring and the benzophenone moiety can affect properties such as solubility, melting point, and reactivity. The biological activities of these compounds, including their antibacterial and antitumor properties, are also a direct result of their chemical structure . The synthesized compounds have shown varying degrees of activity against bacterial and fungal pathogens, highlighting their potential as antibacterial agents.

特性

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(3,5-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-15-8-14(9-16(19)10-15)17(21)13-4-1-3-12(7-13)11-20-5-2-6-20/h1,3-4,7-10H,2,5-6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMXOHJRWZGZQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643278 |

Source

|

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Azetidinomethyl-3,5-dichlorobenzophenone | |

CAS RN |

898772-18-4 |

Source

|

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。